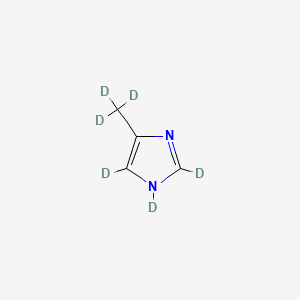
3-Methoxy-5-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methoxy-5-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative. Its molecular formula is C9H7F3O4, and it has an average mass of 236.145 Da . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
For instance, the potassium salt of related methoxy benzoic acids undergoes selective deprotonation at the position para to the carboxylate group when treated with specific reagents.
Molecular Structure Analysis
The molecular structure of “3-Methoxy-5-(trifluoromethoxy)benzoic acid” has been characterized by various spectroscopic methods, revealing details about their conformation and stability. The crystal structure of related compounds provides insights into the spatial arrangement and potential reactivity of “3-Methoxy-5-(trifluoromethoxy)benzoic acid” derivatives.Chemical Reactions Analysis
“3-Methoxy-5-(trifluoromethoxy)benzoic acid” participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent . The compound’s reactivity towards hydrogen isotopes, for example, showcases its potential in synthesizing labeled compounds for research applications .Scientific Research Applications
Organic Synthesis
“3-Methoxy-5-(trifluoromethoxy)benzoic acid” is a type of aromatic carboxylic acid. These compounds are often used as intermediates in organic synthesis . They can participate in various reactions to form new bonds, enabling the synthesis of a wide range of chemical compounds.
Pharmaceutical Research
Carboxylic acids and their derivatives are commonly found in a variety of pharmaceuticals. Therefore, “3-Methoxy-5-(trifluoromethoxy)benzoic acid” could potentially be used in the development of new drugs .
Material Science
The trifluoromethoxy group in “3-Methoxy-5-(trifluoromethoxy)benzoic acid” could potentially impart unique properties to materials. For instance, it could enhance the material’s resistance to heat and chemicals .
Kinetics Studies
This compound has been used in studies investigating the kinetics of internal acyl migration and hydrolysis of synthetic β-1-O-acyl-D-glucopyranuronates . This research could provide valuable insights into the reactivity and stability of these types of compounds.
NMR Spectroscopic Studies
“3-Methoxy-5-(trifluoromethoxy)benzoic acid” has been used in NMR spectroscopic studies. Specifically, it has been used to investigate the internal acyl migration reactions of 1-O-acyl-beta-D-glucopyranuronate conjugates . This research could enhance our understanding of these reactions and contribute to the development of new synthetic methods.
Development of Fluorinated Compounds
The presence of the trifluoromethoxy group makes “3-Methoxy-5-(trifluoromethoxy)benzoic acid” a potential candidate for the development of fluorinated compounds. These compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
properties
IUPAC Name |
3-methoxy-5-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-6-2-5(8(13)14)3-7(4-6)16-9(10,11)12/h2-4H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKAZBSQUVIUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742694 |
Source


|
| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-(trifluoromethoxy)benzoic acid | |
CAS RN |
1261442-97-0 |
Source


|
| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)
![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)







![3-Bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B572175.png)